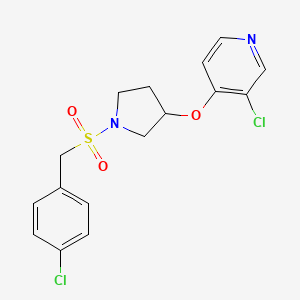

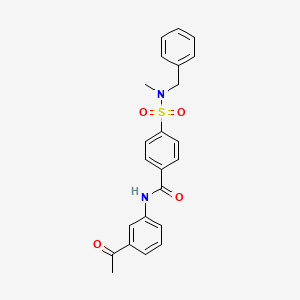

![molecular formula C27H29N3O3S2 B2515023 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 850915-53-6](/img/structure/B2515023.png)

2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one" is a thieno[3,2-d]pyrimidin-4(3H)-one derivative. It has been studied for its potential as an aldose reductase inhibitor and has shown significant antioxidant properties. The compound's structure consists of a thieno[3,2-d]pyrimidin-4(3H)-one core with a benzylpiperidin-1-yl moiety and a 4-methoxyphenyl group attached to it. The compound's molecular structure and chemical properties make it a promising candidate for further investigation in drug development and medicinal chemistry .

Synthesis Analysis

The synthesis of the compound involves the introduction of a benzylpiperidin-1-yl moiety and a 4-methoxyphenyl group to the thieno[3,2-d]pyrimidin-4(3H)-one core. The synthesis process may involve multiple steps and specific reagents to achieve the desired compound. The study of the synthesis pathway and the optimization of reaction conditions are crucial for obtaining high yields and purity of the final product .

Molecular Structure Analysis

The molecular structure of the compound plays a vital role in its biological activity and pharmacological properties. Understanding the spatial arrangement of atoms, functional groups, and stereochemistry is essential for elucidating the compound's mode of action and its interactions with biological targets. Techniques such as X-ray crystallography and computational modeling can provide valuable insights into the compound's molecular structure .

Chemical Reactions Analysis

The compound may undergo various chemical reactions, such as oxidation, reduction, and substitution, which can lead to the formation of different derivatives with potentially altered biological activities. Investigating the reactivity of the compound and its derivatives under different reaction conditions is important for exploring their synthetic versatility and potential applications in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, including solubility, stability, melting point, and spectroscopic characteristics, are essential for its characterization and pharmaceutical development. These properties influence the compound's formulation, storage, and bioavailability, thus impacting its potential as a drug candidate. Comprehensive analysis of these properties is crucial for understanding the compound's behavior in biological systems and its potential as a therapeutic agent .

References:

- "Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity."

- "Potent dual thymidylate synthase and dihydrofolate reductase inhibitors: classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates."

- "Oxidation of 3,4-dihydropyrimidin-2(1H)-thione using (diacetoxyiodo)benzene: unprecedented formation of substituted 2-(1,4-dihydropyrimidin-2-ylthio)pyrimidine"

- "The Antifungal Effect of some 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine Derivatives Containing a Heterocyclic Compound on the Important types of Fungi"

- "Synthesis of 3-(Benzimidazol-2-yl-amino)-1- (4-bromophenyl)-2-thioxopyrimidin-4,6-dione Analogues and Their Antimicrobial Activity."

Wissenschaftliche Forschungsanwendungen

Antifungal Applications

Research has demonstrated the antifungal potential of certain derivatives containing the heterocyclic pyrimidine structure. For instance, compounds synthesized with modifications in the pyrimidine ring have shown significant antifungal effects against types of fungi such as Aspergillus terreus and Aspergillus niger. This suggests potential applications of derivatives of the specified compound in developing antifungal agents (Jafar et al., 2017).

Anti-Inflammatory and Analgesic Agents

Derivatives of the given compound have also been synthesized for their anti-inflammatory and analgesic properties. Novel compounds prepared from similar heterocyclic backbones have been found to inhibit cyclooxygenase enzymes (COX-1/COX-2), showing significant analgesic and anti-inflammatory activities. Such findings point towards the utility of these derivatives in the development of new therapeutic agents addressing inflammation and pain (Abu‐Hashem et al., 2020).

Antitumor Activity

Several studies have focused on the synthesis of thieno[3,2-d]pyrimidine derivatives due to their potential antitumor activities. Modifications in the structure have led to compounds that exhibit potent anticancer effects on various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). This suggests the relevance of such compounds in cancer research and therapy development (Hafez & El-Gazzar, 2017).

Dual Inhibitory Properties

Research into compounds with a thieno[3,2-d]pyrimidine core has revealed dual inhibitory properties against critical enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), essential for nucleotide synthesis in cells. Such dual inhibitors are valuable for developing multifaceted therapeutic agents, especially in treating diseases like cancer, where inhibiting these enzymes can lead to the suppression of tumor growth (Gangjee et al., 2009).

Eigenschaften

IUPAC Name |

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O3S2/c1-33-22-9-7-21(8-10-22)30-26(32)25-23(13-16-34-25)28-27(30)35-18-24(31)29-14-11-20(12-15-29)17-19-5-3-2-4-6-19/h2-10,20H,11-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFIWLIYICXEAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCC(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

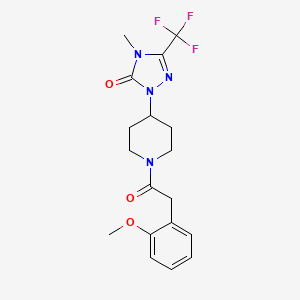

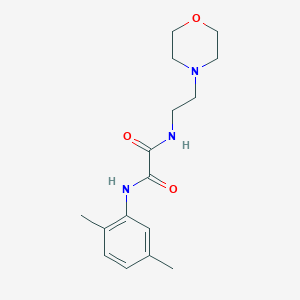

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2514944.png)

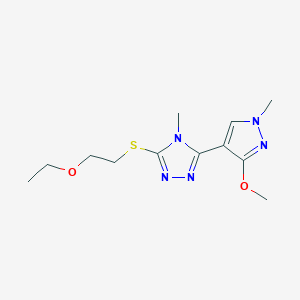

![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B2514946.png)

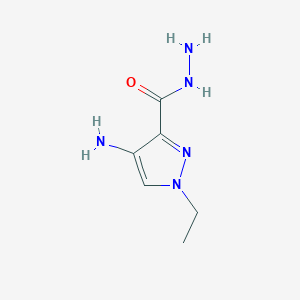

![Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2514950.png)

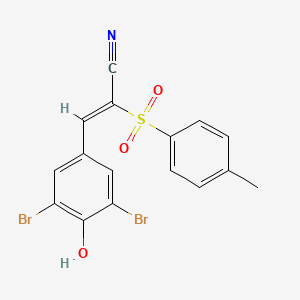

![4-chloro-N-[5-oxo-2,4-bis(trifluoromethyl)-1,6-naphthyridin-6-yl]benzamide](/img/structure/B2514954.png)

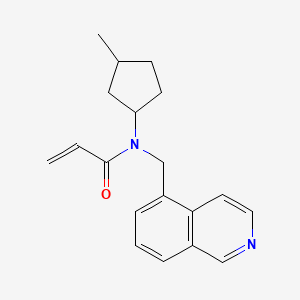

![2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2514956.png)

![2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2514962.png)